Phenylmethanesulfinyl chloride
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
phenylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BSRRTKZDGFJPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Phenylmethanesulfinyl Chloride and General Sulfinyl Chlorides
The synthesis of sulfinyl chlorides, which are the acid chlorides of sulfinic acids, is a cornerstone for the preparation of various sulfur-containing compounds, including sulfinate esters and sulfinamides. tandfonline.comrsc.org Over the years, several general methods have been established for their preparation, primarily involving the chlorination of sulfinic acids or the oxidative chlorination of sulfur compounds with a lower oxidation state, such as thiols and disulfides. tandfonline.comorganic-chemistry.org
One of the most traditional and widely employed methods involves the reaction of sulfinic acids with chlorinating agents. tandfonline.com Thionyl chloride has been a common reagent for this transformation. nih.gov Another significant pathway is the oxidative chlorination of thiols and disulfides. organic-chemistry.orgthieme-connect.com This approach has seen numerous variations with different oxidizing and chlorinating agent combinations. Additionally, alkyl and aryl thiolacetates can be converted to their corresponding sulfinyl chlorides in high yields. tandfonline.com This method is advantageous as it avoids the generation of large quantities of gaseous HCl and uses thiolacetates that can be prepared from alcohols. tandfonline.com A more recent strategy involves the one-pot reductive conversion of sulfonyl chlorides to sulfinamides, a process that proceeds via the in-situ formation of a sulfinyl chloride intermediate. rsc.orgnih.gov
A summary of general synthetic routes to sulfinyl chlorides is provided below.
| Precursor Type | Reagents | Key Features |
| Sulfinic Acids | Thionyl Chloride (SOCl₂) | Traditional and common method. tandfonline.comnih.gov |
| Thiols, Disulfides | Various (e.g., H₂O₂/ZrCl₄, NCS, Oxone-KX) | Involves oxidative chlorination. organic-chemistry.orgthieme-connect.comrsc.org |
| Thiolacetates | Sulfuryl chloride (SO₂Cl₂) in acetic acid | Avoids gaseous HCl byproducts. tandfonline.com |
| Sulfonyl Chlorides | Reducing agents (e.g., sodium sulfite, zinc) | In-situ generation for subsequent reactions. rsc.org |
Reaction Pathways Employing Specific Precursors for Phenylmethanesulfinyl Chloride
While general methods for sulfinyl chloride synthesis are well-documented, the preparation of Phenylmethanesulfinyl chloride specifically involves the application of these principles to its unique precursors. The primary starting materials for this target compound are Phenylmethanesulfinic acid and its related lower-oxidation-state sulfur analogues, Phenylmethanethiol (benzyl mercaptan) and Dibenzyl disulfide.
The conversion of Phenylmethanesulfinic acid to this compound is typically achieved through the use of a suitable chlorinating agent. This follows the general and established pathway for converting sulfinic acids to their corresponding sulfinyl chlorides. tandfonline.com
Alternatively, an oxidative chlorination approach can be employed starting from either Phenylmethanethiol or Dibenzyl disulfide. This method circumvents the need to first prepare and isolate the sulfinic acid. Various reagent systems have been developed for the oxidative chlorination of thiols and disulfides, offering different conditions and yields. organic-chemistry.orgthieme-connect.com For instance, the combination of hydrogen peroxide and zirconium tetrachloride has been reported as a highly efficient system for the direct conversion of thiols and disulfides to sulfonyl chlorides, a reaction class closely related to sulfinyl chloride synthesis. thieme-connect.comorganic-chemistry.org Similarly, N-chlorosuccinimide (NCS) in the presence of an acid provides another effective means for this transformation. thieme-connect.com
The table below outlines the specific precursors and the general reaction types for synthesizing this compound.
| Precursor | Reaction Type | General Reagents |
| Phenylmethanesulfinic acid | Chlorination | Thionyl chloride or other chlorinating agents. tandfonline.com |
| Phenylmethanethiol | Oxidative Chlorination | Oxidant + Chloride Source (e.g., NCS/HCl). thieme-connect.com |
| Dibenzyl disulfide | Oxidative Chlorination | Oxidant + Chloride Source (e.g., H₂O₂/ZrCl₄). thieme-connect.comorganic-chemistry.org |
Integration of Green Chemistry Principles in Sulfinyl Chloride Synthesis Research
Nucleophilic Reactivity of the Sulfinyl Chloride Moiety: Mechanistic Investigations
The core of phenylmethanesulfinyl chloride's reactivity lies in the sulfinyl chloride group (-SOCl). The sulfur atom in this group is bonded to an electron-withdrawing oxygen atom and a good leaving group (chloride), rendering it highly electrophilic. This facilitates nucleophilic substitution reactions at the sulfur center, a cornerstone of its chemical utility.
The reaction of sulfinyl chlorides with nitrogen-based nucleophiles, particularly primary and secondary amines, is a fundamental method for the synthesis of sulfinamides. These compounds are valuable in organic synthesis, serving as chiral auxiliaries and precursors to other sulfur-nitrogen functionalities.
The reaction of this compound with an amine proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfinyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. Typically, a base, such as a tertiary amine (e.g., triethylamine) or an excess of the reacting amine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction.
The general transformation can be represented as:
PhCH₂S(O)Cl + 2 R¹R²NH → PhCH₂S(O)NR¹R² + R¹R²NH₂⁺Cl⁻
The scope of this amination reaction is generally broad. nih.gov It accommodates a variety of primary and secondary amines, including both acyclic and cyclic examples. Research on the synthesis of sulfinamides from in situ generated sulfinyl chlorides has shown that even sterically hindered amines, such as tert-butylamine (B42293) and diisopropylamine, can react efficiently to give excellent yields of the corresponding sulfinamide. nih.gov The reaction of this compound with pyridine (B92270) derivatives like pyridin-2-yl ethylamine (B1201723) is also a known pathway for creating more complex molecules with potential biological activity.
Table 1: Scope of Amination Reactions with Sulfinylating Agents
| Nucleophile (Amine) | Product Type | General Observations |
| Primary Amines (RNH₂) | N-Substituted Sulfinamide | Generally high-yielding reactions. |
| Secondary Amines (R₂NH) | N,N-Disubstituted Sulfinamide | Effective for a range of cyclic and acyclic amines. |
| Sterically Hindered Amines | N-Substituted Sulfinamide | Can provide high yields, as their reaction with the sulfinyl chloride is often faster than competing side reactions. nih.gov |
| Pyridine Derivatives | Functionalized Sulfinamide | Used to synthesize complex molecules with specific functionalities. |
The reaction of sulfinyl chlorides with alcohols provides a direct route to sulfinate esters (R-S(O)-OR'). This transformation is a classical and reliable method for creating sulfur-oxygen bonds and accessing this important class of compounds.
The esterification of this compound with an alcohol follows a nucleophilic substitution pathway analogous to amination. The oxygen atom of the alcohol attacks the electrophilic sulfur atom, and subsequent loss of HCl, typically scavenged by a non-nucleophilic base like pyridine or triethylamine, affords the sulfinate ester.
PhCH₂S(O)Cl + R'OH + Base → PhCH₂S(O)OR' + Base·HCl
Control of the reaction conditions is crucial, as sulfinyl chlorides are sensitive to hydrolysis and can react with water to form the corresponding sulfinic acid (PhCH₂S(O)OH). wikipedia.org Therefore, anhydrous conditions are essential for achieving high yields of the desired sulfinate ester.
The stereochemistry at the sulfur atom can be a key aspect of this reaction. Since the sulfur atom in the sulfinate ester is a stereocenter, the use of chiral alcohols can lead to the formation of diastereomeric sulfinate esters. This principle is the basis for the Andersen method of preparing enantiopure sulfoxides, where the diastereomeric sulfinate esters are separated and then treated with an organometallic reagent.
The formation of a carbon-sulfur bond by reacting this compound with a carbon nucleophile is a powerful tool for synthesizing sulfoxides. This reaction class expands the synthetic utility of sulfinyl chlorides beyond S-N and S-O bond formation.
A notable example involves the reaction of this compound with diazomethane (B1218177). This reaction provides a positionally specific route to α-chloro sulfoxides. dss.go.th The carbon of diazomethane acts as the nucleophile, attacking the sulfur atom. The resulting intermediate then undergoes rearrangement and loss of nitrogen gas to yield benzyl (B1604629) chloromethyl sulfoxide (B87167). This method is highly specific, as the chlorine atom is introduced onto the carbon originating from the diazo compound, avoiding the formation of isomeric products that can occur with other chlorination methods. dss.go.th
PhCH₂S(O)Cl + CH₂N₂ → PhCH₂S(O)CH₂Cl + N₂
While specific studies on the reaction of this compound with more common carbon nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are not widely documented in readily available literature, the general reaction of sulfinyl chlorides with such organometallic reagents is a standard and highly effective method for the synthesis of unsymmetrical sulfoxides. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the sulfur atom, displacing the chloride.
R-S(O)Cl + R'-M → R-S(O)-R' + MCl (where M = MgX or Li)
This transformation is fundamental in sulfur chemistry, particularly for the stereospecific synthesis of chiral sulfoxides from enantiomerically pure sulfinate esters (derived from sulfinyl chlorides and chiral alcohols).
Reactions with Oxygen-Containing Nucleophiles: Synthesis of Sulfinate Esters
Electrophilic Behavior and Cycloaddition Reactions of Sulfinyl Chlorides
Beyond simple nucleophilic substitution at the sulfur atom, sulfinyl chlorides can exhibit other forms of electrophilic reactivity and serve as precursors for species that undergo cycloaddition reactions.
Sulfinyl chlorides that possess an α-hydrogen, such as this compound, can undergo dehydrochlorination in the presence of a base to form highly reactive intermediates known as sulfines (or thioaldehyde S-oxides). Sulfines are characterized by a carbon-sulfur double bond (C=S=O).
PhCH₂S(O)Cl + Base → [Ph-CH=S=O] + Base·HCl
These sulfine (B13751562) intermediates are potent dienophiles and dipolarophiles and can readily participate in cycloaddition reactions. For instance, they can undergo a [4+2] cycloaddition (Diels-Alder reaction) with dienes. Although direct cycloaddition of this compound itself is not the typical pathway, its in situ conversion to phenylsulfine opens up these reactive routes. Research has documented that attempts to synthesize certain substituted phenylmethanesulfinyl chlorides can lead to the spontaneous formation of sulfines, which can then dimerize or react with other components in the mixture. nih.gov This highlights the role of sulfinyl chlorides as important precursors for these versatile cycloaddition partners.
Rearrangement Reactions and Radical Chemistry of Sulfinyl Species
The reactivity of sulfinyl compounds like this compound is characterized by their participation in complex rearrangement reactions and their ability to act as precursors for highly reactive sulfinyl radicals. These pathways are central to the synthetic utility of this class of organosulfur compounds.
Generation and Reactivity of Sulfinyl Radicals
For many years, the synthetic application of sulfinyl radicals (RSO•) in organic chemistry was limited due to challenges in their generation and control. nih.gov Unlike the more commonly used thiyl (RS•) and sulfonyl (RSO₂•) radicals, sulfinyl radicals exhibit unique reactivity, including reversible addition to π-systems and a tendency to undergo homodimerization. nih.govnih.gov
A significant breakthrough in harnessing sulfinyl radical chemistry involves the use of sulfinyl sulfones as precursors. nih.gov These can be generated in situ from sodium sulfinates and an activator like acetyl chloride. The subsequent homolytic fission of the S-S bond in the sulfinyl sulfone yields both a sulfonyl radical and a sulfinyl radical. nih.gov
A proposed mechanism involves the following steps:
Activation of a sulfinate salt with acetyl chloride.
Formation of a sulfinyl sulfone intermediate.
Homolytic cleavage of the S–S bond to generate sulfonyl and sulfinyl radicals. nih.gov
This dual radical generation strategy is key to overcoming the inherent challenges of sulfinyl radical chemistry. The highly reactive sulfonyl radical first adds to an unsaturated bond (e.g., an alkyne or alkene), creating a carbon-centered radical. This radical then rapidly couples with the more stable sulfinyl radical, preventing the latter's self-reaction and avoiding undesired side reactions like β-elimination. nih.govresearchgate.net This approach has enabled the development of sulfinylsulfonation reactions with a broad scope. researchgate.net
| Precursor/Reagent System | Radical(s) Generated | Key Feature |
| Sulfinyl sulfone | Sulfinyl radical (RSO•) & Sulfonyl radical (RSO₂•) | Simultaneous generation allows for sequential radical addition and coupling. nih.gov |
| Photoredox Catalysis | Sulfonyl radical (RSO₂•) | Visible light activation of sulfonyl chlorides to generate radicals; similar principles are explored for sulfinyl systems. nih.govacs.orgrsc.org |
Intramolecular Rearrangements Involving Sulfinyl Moieties
Sulfinyl groups are well-known to participate in synthetically valuable intramolecular rearrangements, most notably sigmatropic rearrangements. These reactions allow for the transfer of chirality and the formation of new carbon-heteroatom or carbon-carbon bonds with a high degree of stereocontrol.
One of the most prominent examples is the rsc.orgnih.gov-sigmatropic rearrangement of allylic sulfoxides, often referred to as the Mislow-Evans rearrangement. csic.esresearchgate.net This process involves the conversion of an allylic sulfoxide into an allylic sulfenate ester. The reaction is typically reversible, with the equilibrium often favoring the thermodynamically more stable sulfoxide. researchgate.net However, in the presence of a thiophile (e.g., a phosphite), the sulfenate intermediate is trapped, driving the reaction forward to produce an allylic alcohol. csic.es This rearrangement proceeds through a highly ordered, five-membered cyclic transition state, which accounts for the efficient transfer of stereochemistry from the sulfur atom to the carbon atom of the newly formed C-O bond. csic.esresearchgate.net
Another significant rearrangement is the thermal conversion of propargyl sulfinates into allenyl sulfones. rsc.org This reaction also proceeds through a concerted, cyclic mechanism. The stereochemistry of the resulting allene (B1206475) can be predicted based on a cyclic transition state, demonstrating a reliable transfer of chirality from the sulfinate ester to the allenyl sulfone product. rsc.org
| Rearrangement Type | Starting Material | Product | Key Feature |
| rsc.orgnih.gov-Sigmatropic (Mislow-Evans) | Allylic Sulfoxide | Allylic Alcohol (after trapping) | Stereospecific transfer of chirality from sulfur to carbon via a sulfenate intermediate. csic.esresearchgate.net |
| rsc.orgnih.gov-Sigmatropic | Acetylenic Sulfinate Ester | Allenyl Sulfone | Thermal rearrangement proceeding through a cyclic mechanism with predictable stereochemical outcomes. rsc.org |
| nih.govnih.gov-Sigmatropic | β-Sulfinyl vinylsulfone | Rearranged product | Can be induced with reagents like trifluoromethanesulfonic anhydride. nih.gov |
Stereochemical Aspects of Sulfinyl Chloride Reactions
The stereochemistry of reactions involving sulfinyl chlorides is a critical aspect of their chemistry, largely dictated by the fact that the sulfur atom in a sulfinyl halide is a chiral center. wikipedia.org This inherent chirality allows sulfinyl groups to act as powerful stereocontrolling elements in asymmetric synthesis.
Asymmetric Induction in Transformations Involving Sulfinyl Chlorides
Asymmetric induction describes the process where a chiral feature within a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org In the context of sulfinyl chlorides and their derivatives, the chiral sulfinyl group is the primary source of this induction.
When a chiral, non-racemic sulfinyl chloride reacts with a prochiral nucleophile, the approach of the nucleophile is directed by the steric and electronic properties of the substituents on the chiral sulfur atom. This leads to the formation of diastereomeric products in unequal amounts. For instance, the reaction of a chiral sulfinyl chloride with an alcohol can produce a diastereomeric mixture of sulfinate esters. acs.org
This principle is fundamental to the Andersen sulfoxide synthesis, a classic method for preparing optically active sulfoxides. The method relies on the reaction of a chiral sulfinate ester (derived from a sulfinyl chloride and a chiral alcohol like menthol) with an organometallic reagent (e.g., a Grignard reagent). The nucleophilic substitution at the sulfur center proceeds with inversion of configuration, allowing for the synthesis of enantiomerically enriched sulfoxides. The chiral auxiliary (the alcohol) is crucial for separating the diastereomeric sulfinates before the substitution step.
Diastereoselective and Enantioselective Pathways
The ability of the sulfinyl group to control stereochemistry has been exploited in a variety of diastereoselective and enantioselective reactions.
Diastereoselective Reactions: A homochiral sulfinyl group attached to a molecule can effectively control the facial selectivity of reactions at other sites. For example, the introduction of a homochiral p-tolylsulfinyl group into an alkene substrate has been shown to accelerate intramolecular [5C + 2C] cycloadditions and achieve excellent levels of diastereodifferentiation. nih.gov The sulfinyl group directs the conformation of the transition state, making one pathway significantly more favorable than the other, leading to a high diastereomeric excess (de).
Enantioselective Pathways: Enantioselective transformations often involve the use of a chiral sulfinyl group as a transient auxiliary that is later removed. The base-induced rsc.orgnih.gov-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes provides a compelling example. In these reactions, the sulfoxide group serves as the sole element of stereocontrol, enabling the synthesis of products with high enantioselectivity (e.e., 90-95:5). csic.es
Similarly, dynamic kinetic resolution has been used to prepare optically pure sulfinate esters. The reaction of methanesulfinyl chloride with a chiral alcohol in the presence of a tertiary amine can afford a single diastereomer of the sulfinate ester in high yield, as the system equilibrates to the thermodynamically most stable product. wikipedia.org
| Reaction Type | Chiral Influence | Stereochemical Outcome | Example Diastereomeric/Enantiomeric Ratio |
| Intramolecular Cycloaddition | Homochiral p-tolylsulfinyl group | High diastereodifferentiation | >95% de nih.gov |
| rsc.orgnih.gov-Sigmatropic Rearrangement | Enantiopure 2-sulfinyl diene | High enantioselectivity | 90:10 to 95:5 e.r. csic.es |
| Nucleophilic Substitution | Chiral lithiated vinyl sulfoxide | Significant asymmetric induction | N/A rsc.org |
| Oxidation | Chiral auxiliary on sulfenate | Variable diastereoselectivity | up to 76% de acs.org |
Catalytic Systems in Sulfinyl Chloride Reactivity
While the reactivity of sulfonyl chlorides has been extensively studied under various catalytic conditions, the development of catalytic systems for the more sensitive and reactive sulfinyl chlorides is an emerging field. magtech.com.cnacs.org The inherent instability and susceptibility of the S(IV)-Cl bond to hydrolysis and other side reactions present significant challenges. wikipedia.orgnih.gov
However, principles from related sulfur chemistries suggest potential avenues for catalysis. Transition metal catalysis, particularly with palladium, has been explored for reactions of sulfinyl derivatives. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have been used to catalyze the S-arylation of sulfoxides. acs.org Such systems could potentially be adapted for cross-coupling reactions involving sulfinyl chlorides.
Photoredox catalysis, which has proven highly effective for generating sulfonyl radicals from sulfonyl chlorides under mild, visible-light-mediated conditions, represents another promising strategy. nih.govacs.org The single-electron transfer (SET) mechanism central to these reactions could, in principle, be applied to sulfinyl chlorides to generate sulfinyl radicals for subsequent transformations. The development of photocatalysts with appropriate redox potentials to selectively activate the S-Cl bond in sulfinyl chlorides without over-oxidation or degradation is a key research objective.
Copper catalysis has also been demonstrated for C-sulfonylation reactions using sulfonyl chlorides, proceeding via a proposed sulfonyl radical intermediate. acs.org The exploration of similar copper-based catalytic cycles for sulfinyl chlorides could open new pathways for C-S bond formation.
Comparative Mechanistic Studies with Phenylmethanesulfonyl Chloride: Analogous Reactivity
The reactivity of this compound and its higher oxidation state analogue, phenylmethanesulfonyl chloride, presents a compelling study in the influence of the sulfur oxidation state on reaction mechanisms and pathways. While both compounds are reactive electrophiles, the differences in the electronic and steric environment of the sulfur atom—sulfinyl (S=O) versus sulfonyl (SO₂) lead to distinct mechanistic behaviors.
Phenylmethanesulfonyl chloride, an aliphatic sulfonyl chloride, has been the subject of various mechanistic studies. scbt.com Its reactions, particularly solvolysis, are proposed to proceed through a concerted S(N)2 mechanism. nih.gov This is supported by correlation of its solvolysis rates in various hydroxylic solvents using the extended Grunwald-Winstein equation. nih.gov The sensitivity to solvent nucleophilicity and ionizing power is a key indicator of the mechanistic pathway. For phenylmethanesulfonyl chloride, as with other sulfonyl chlorides bearing an R group like methyl, isopropyl, or benzyl, a single correlation across a wide range of solvent compositions points towards a consistent concerted S(N)2 process. nih.gov
In contrast, the sulfur atom in this compound is chiral and less sterically hindered than the sulfur in the corresponding sulfonyl chloride. wikipedia.org Sulfinyl halides, in general, are at an intermediate oxidation level between sulfenyl halides and sulfonyl halides. wikipedia.org Their reactions with nucleophiles such as water, alcohols, amines, and Grignard reagents are typically rapid. wikipedia.org The reaction of sulfinyl chlorides with water yields sulfinic acids, while alcohols give sulfinic esters, and amines produce sulfinamides. wikipedia.org
The reaction of phenylmethanesulfonyl chloride with tertiary amines, such as triethylamine, has been shown to yield different products depending on the solvent. In solvents like methylene (B1212753) chloride or ether, the reaction primarily produces trans-stilbene (B89595) and cis-diphenylethylene sulfone. cdnsciencepub.comcdnsciencepub.com However, in a less polar solvent like cyclohexane, the major products are the geometric isomers of oxythiobenzoyl chloride. cdnsciencepub.comcdnsciencepub.com This suggests the formation of a "sulfene" intermediate (C₆H₅CH=SO₂) via an elimination-addition mechanism.
While specific mechanistic studies on this compound are less documented, the general reactivity of sulfinyl chlorides suggests a more direct nucleophilic attack at the sulfur center. britannica.com The lower oxidation state and reduced number of oxygen atoms on the sulfur in this compound compared to phenylmethanesulfonyl chloride influence the electrophilicity and the stability of potential intermediates.
The electronic effects of the sulfinyl and sulfonyl groups are notably different. The sulfonyl group (SO₂) is a powerful electron-withdrawing group, which significantly impacts the reactivity of the molecule. The reactivity of compounds containing a sulfur bridge increases in the order of S < SO < SO₂. researchgate.net This trend highlights the enhanced electrophilicity of the sulfur atom in the sulfonyl group compared to the sulfinyl group.
A practical illustration of the comparative reactivity can be seen in the synthesis of sulfinamides. While sulfinamides can be prepared from sulfinyl chlorides, they can also be synthesized from sulfonyl chlorides through an in-situ reduction process. nih.gov This conversion underscores the higher oxidation state of the sulfonyl chloride and the necessity of a reduction step to access the sulfinamide, a derivative of the sulfinyl state.
The table below summarizes the key comparative aspects of the reactivity of this compound and phenylmethanesulfonyl chloride based on available research findings.
| Feature | This compound | Phenylmethanesulfonyl Chloride |
| Sulfur Oxidation State | +2 (in the S=O group) | +4 (in the SO₂ group) |
| Chirality at Sulfur | Chiral wikipedia.org | Achiral |
| Proposed Solvolysis Mechanism | Likely direct nucleophilic substitution (S(N)2-like) | Concerted S(N)2 mechanism nih.gov |
| Reactivity with Amines | Forms sulfinamides wikipedia.org | Can form sulfenes, leading to stilbenes and sulfones cdnsciencepub.comcdnsciencepub.com |
| Relative Reactivity | Generally reactive with nucleophiles wikipedia.org | Higher electrophilicity at sulfur compared to sulfinyl chloride researchgate.net |
| Key Intermediates | Transition states in nucleophilic substitution | Sulfene intermediates in reactions with bases cdnsciencepub.comcdnsciencepub.com |
Applications of Phenylmethanesulfinyl Chloride in Complex Organic Synthesis
Precursor in Chiral and Achiral Sulfoxide (B87167) Synthesis: Methodological Developments
The synthesis of sulfoxides, a class of organosulfur compounds characterized by a sulfinyl group, represents a cornerstone of modern organic chemistry due to their prevalence in biologically active molecules and their use as chiral auxiliaries. illinois.edusioc-journal.cn Phenylmethanesulfinyl chloride serves as a crucial precursor in the synthesis of both chiral and achiral sulfoxides.
The development of methods for synthesizing chiral sulfoxides has been a significant area of research. illinois.edu One of the pioneering and still widely utilized methods involves the reaction of a sulfinyl chloride, such as this compound, with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. illinois.eduthieme-connect.de These diastereomers can then be separated, often by crystallization, and subsequent reaction with an organometallic reagent, like a Grignard reagent, proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure sulfoxide. illinois.edu For instance, the reaction of toluenesulfinyl chloride with (-)-menthol produces a mixture of diastereomers that can be separated, and the desired diastereomer can then be reacted with an organomagnesium halide to afford the chiral sulfoxide. illinois.edu
Recent advancements have focused on developing catalytic and more efficient methods for the asymmetric synthesis of sulfoxides. While direct asymmetric oxidation of sulfides is a major approach, methods utilizing sulfinyl chlorides continue to be refined. sioc-journal.cnresearchgate.net For example, the use of chiral catalysts, such as Cinchona alkaloids, in the reaction of racemic sulfinyl chlorides with achiral alcohols has been shown to produce sulfinates with high enantiomeric excess. nih.gov
In the realm of achiral sulfoxide synthesis, this compound provides a straightforward route. The reaction with various nucleophiles, such as organometallic reagents, allows for the introduction of diverse substituents onto the sulfur atom, leading to a wide array of sulfoxides. Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl and alkyl sulfoxides. nih.gov For instance, sulfenate anions, which can be generated from sulfinyl chlorides, react with diaryliodonium salts in a transition metal-free protocol to produce aryl-aryl and alkyl-aryl sulfoxides in good yields. nih.gov
The following table summarizes selected methods for the synthesis of sulfoxides using sulfinyl chloride precursors:
| Method | Description | Key Features | Citation(s) |
| Andersen-Trost Method | Reaction of a sulfinyl chloride with a chiral alcohol to form diastereomeric sulfinate esters, followed by separation and reaction with an organometallic reagent. | Provides access to enantiomerically pure sulfoxides; relies on separation of diastereomers. | illinois.edu |
| Catalytic Asymmetric Esterification | Reaction of a racemic sulfinyl chloride with an achiral alcohol in the presence of a chiral catalyst (e.g., Cinchona alkaloids). | Catalytic approach to enantioenriched sulfinates, which are precursors to chiral sulfoxides. | nih.gov |
| Reaction with Organometallic Reagents | Direct reaction of a sulfinyl chloride with organometallic reagents (e.g., Grignard or organolithium reagents). | Versatile method for the synthesis of a wide range of achiral sulfoxides. | illinois.edu |
| Palladium-Catalyzed Cross-Coupling | Reaction of sulfenate anions (generated from sulfinyl chlorides) with aryl or alkenyl halides/pseudohalides. | Modern and efficient method for the formation of C-S bonds, leading to aryl and vinyl sulfoxides. | nih.gov |
Utility in the Formation of Sulfinate Esters and Other Sulfur-Oxygen Derivatives
This compound is a key starting material for the synthesis of sulfinate esters, which are not only intermediates in chiral sulfoxide synthesis but also valuable compounds in their own right. nih.gov The esterification of this compound with alcohols, often in the presence of a base like pyridine (B92270), is a fundamental and widely used transformation. thieme-connect.deresearchgate.net
Methodological developments in this area have aimed at improving efficiency and stereoselectivity. For instance, the use of lanthanide(III) triflates as catalysts has been shown to facilitate the reaction between sulfinic acids (which can be derived from sulfinyl chlorides) and alcohols. organic-chemistry.org Another approach involves the in-situ generation of sulfinylimidazoles from the reaction of a sulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which then readily react with a variety of alcohols to form the corresponding sulfinate esters in high yields. organic-chemistry.org
Beyond simple esterification, this compound can be used to generate other sulfur-oxygen derivatives. For example, under specific conditions, sulfinyl chlorides can react to form sulfines (thione S-oxides). ru.nlresearchgate.net The dehydrohalogenation of appropriate sulfinyl chlorides is a classic method for preparing sulfines. ru.nl Although obtaining suitable sulfinyl chlorides for certain functionalized sulfines can be challenging, this method remains relevant for the synthesis of alkyl-substituted sulfines. ru.nl
The table below highlights some reactions of this compound leading to sulfinate esters and other sulfur-oxygen derivatives:
| Product Type | Reaction | Conditions | Citation(s) |
| Sulfinate Esters | Esterification with alcohols | Presence of a base (e.g., pyridine) | thieme-connect.deresearchgate.net |
| Sulfinate Esters | Catalytic esterification of derived sulfinic acids | Lanthanide(III) triflates | organic-chemistry.org |
| Sulfinate Esters | From derived sulfinic acids via sulfinylimidazoles | 1,1'-Carbonyldiimidazole (CDI), then alcohol | organic-chemistry.org |
| Sulfines (Thione S-oxides) | Dehydrohalogenation | Base-mediated elimination | ru.nl |
Role in the Construction of Sulfur-Containing Heterocyclic Systems
Sulfur-containing heterocycles are a prominent class of compounds with diverse biological activities and applications in medicinal chemistry. mdpi.comnih.govopenmedicinalchemistryjournal.com this compound and its derivatives can serve as building blocks in the synthesis of these important ring systems.
One approach involves the reaction of sulfenyl chlorides, which can be related to sulfinyl chlorides, with unsaturated systems. For example, the reaction of 2-quinolinesulfenyl chloride with alkenes and cycloalkenes leads to the formation of condensed sulfur-nitrogen heterocyclic compounds through annulation reactions. mdpi.com The electrophilic addition of the sulfur atom to the double bond initiates a cyclization cascade, resulting in the formation of thiazolo[3,2-a]quinolin-10-ium scaffolds, which are known to exhibit various biological activities. mdpi.com
Furthermore, sulfinyl chlorides can participate in cycloaddition reactions. For instance, sulfines, which can be generated from sulfinyl chlorides, are known to react with 1,3-dienes in Diels-Alder type reactions. researchgate.net The resulting cycloadducts are useful intermediates for further synthetic transformations, providing access to a variety of sulfur-containing heterocyclic structures. researchgate.net
While direct examples involving this compound in all types of heterocyclic syntheses are not extensively documented in the provided search results, its role as a precursor to reactive intermediates like sulfines and its analogous reactivity to other sulfenyl chlorides suggest its potential in this area.
| Heterocyclic System | Synthetic Strategy | Key Intermediate | Citation(s) |
| Thiazolo[3,2-a]quinolin-10-ium derivatives | Annulation reaction with alkenes/cycloalkenes | 2-Quinolinesulfenyl chloride (related to sulfinyl chlorides) | mdpi.com |
| Various sulfur-containing heterocycles | Diels-Alder cycloaddition | Sulfines (generated from sulfinyl chlorides) | researchgate.net |
This compound in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates
The versatility of this compound makes it a valuable reagent in the synthesis of fine chemicals and pharmaceutical intermediates. wikipedia.orgchemdad.com Fine chemicals are complex, pure chemical substances produced in limited quantities and are often used as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). wikipedia.org
The ability to introduce the phenylmethanesulfinyl group or to use the chloride as a leaving group in various transformations is key to its utility. For example, the synthesis of sulfonyl chlorides, which are important intermediates in medicinal chemistry, can be achieved through the oxidative chlorosulfonation of S-alkyl isothiouronium salts, which are in turn prepared from alkyl halides. thieme-connect.comthieme-connect.de This methodology has been applied to the synthesis of p-nitrophenyl methanesulfonyl chloride, an intermediate in the synthesis of the anti-migraine drug sumatriptan. thieme-connect.comthieme-connect.de
Phenylmethanesulfonyl chloride and its derivatives are used as precursors and intermediates in the synthesis of various biologically active compounds. ottokemi.com For instance, derivatives of methanesulfonyl chloride are intermediates in the synthesis of histamine (B1213489) H3 receptor antagonists like Pitolisant and in the preparation of analogs of the NMDA receptor modulator Eliprodil. The sulfonyl chloride moiety is a powerful electrophile that reacts readily with a wide range of nucleophiles, making it a valuable tool for late-stage functionalization in the synthesis of complex pharmaceutical intermediates.
The following table provides examples of the application of this compound and related compounds in the synthesis of fine chemicals and pharmaceutical intermediates:
| Application Area | Specific Example/Use | Significance | Citation(s) |
| Pharmaceutical Intermediate Synthesis | Precursor to p-nitrophenyl methanesulfonyl chloride for Sumatriptan synthesis. | Demonstrates the utility in synthesizing established drugs. | thieme-connect.comthieme-connect.de |
| Medicinal Chemistry Building Block | Intermediate in the synthesis of Pitolisant (histamine H3 receptor antagonist) and Eliprodil analogs (NMDA receptor modulators). | Highlights its role in the development of new therapeutic agents. | |
| Fine Chemical Synthesis | Used as a precursor for various organic building blocks. | Provides access to a range of specialized chemicals. | ottokemi.combldpharm.com |
| Late-Stage Functionalization | Serves as a powerful electrophile for modifying complex molecules. | Enables the diversification of drug candidates and other high-value compounds. |
Derivatives and Analogues of Phenylmethanesulfinyl Chloride: Synthesis, Reactivity, and Research Significance
Synthetic Strategies for Substituted Phenylmethanesulfinyl Chloride Analogues
The preparation of arylsulfinyl chlorides, including substituted derivatives of this compound, primarily relies on the chlorination of the corresponding sulfinic acids or their salts. The most common and effective method involves the reaction of a sodium arylsulfinate with a chlorinating agent, typically thionyl chloride (SO₂Cl₂).
A well-documented procedure is the synthesis of p-toluenesulfinyl chloride from sodium p-toluenesulfinate. orgsyn.org In this process, the powdered sodium salt is added to an excess of thionyl chloride at room temperature. The reaction is vigorous, evolving sulfur dioxide and hydrogen chloride. orgsyn.org This general strategy is applicable to a wide range of substituted analogues, where the desired substituent is already present on the precursor aromatic sulfinate salt. By starting with the appropriately substituted sodium arylsulfinate, a variety of this compound derivatives can be synthesized.
Alternatively, the free arylsulfinic acid can be treated with thionyl chloride to yield the corresponding sulfinyl chloride. orgsyn.org Another approach reported for the synthesis of aryl sulfonyl chlorides, which could be adapted, involves a Sandmeyer-type reaction using diazonium salts, a copper catalyst, and a stable SO₂ surrogate. researchgate.net The choice of method often depends on the availability of the starting materials and the scale of the reaction.
| Synthetic Method | Starting Material | Key Reagent(s) | General Applicability & Notes |
|---|---|---|---|
| Chlorination of Sulfinate Salt | Sodium arylsulfinate (e.g., Sodium p-toluenesulfinate) | Thionyl chloride (SOCl₂) | A widely used and efficient method. Applicable to various ring substituents by choosing the corresponding starting salt. The reaction is often performed with excess thionyl chloride. orgsyn.org |
| Chlorination of Sulfinic Acid | Arylsulfinic acid (e.g., p-Toluenesulfinic acid) | Thionyl chloride (SOCl₂) | An alternative to using the salt, also effective. Ether is sometimes used as a diluent to yield a cleaner product. orgsyn.org |
| Fragmentation of Sulfoxides | Alkyl/Aryl Sulfoxides | Sulfuryl chloride (SO₂Cl₂) | This method has been used to generate 1-alkenesulfinyl chlorides and could potentially be adapted for aryl derivatives. acs.org |
Comparative Reactivity Profiles of this compound Derivatives
The primary mode of reactivity for this compound and its derivatives is nucleophilic substitution at the electrophilic sulfur atom. The rate of this reaction is highly dependent on the electronic properties of the substituents attached to the aromatic ring. While detailed kinetic studies on a wide array of substituted phenylmethanesulfinyl chlorides are not abundant, extensive research on the analogous benzenesulfonyl chlorides provides a clear framework for understanding these reactivity profiles. cdnsciencepub.comcdnsciencepub.com The principles governing the influence of substituents are directly comparable.
Effect of Substituents on Reaction Rate: The reactivity of the sulfinyl chloride group is enhanced by the presence of electron-withdrawing groups (EWGs) on the phenyl ring and diminished by electron-donating groups (EDGs).
Electron-Withdrawing Groups (-NO₂, -Cl, -Br): These groups pull electron density away from the sulfur atom, increasing its positive partial charge (electrophilicity). This makes the sulfur center more susceptible to attack by nucleophiles, thereby accelerating the reaction rate. For example, in studies of benzenesulfonyl chlorides, a nitro substituent significantly increases the rate of hydrolysis compared to the unsubstituted compound. cdnsciencepub.comcdnsciencepub.com
Electron-Donating Groups (-CH₃, -OCH₃): These groups push electron density towards the sulfur atom, reducing its electrophilicity. This makes the sulfur center less reactive towards nucleophiles, leading to a slower reaction rate. The hydrolysis of 4-methoxybenzenesulfonyl chloride is slower than that of benzenesulfonyl chloride. cdnsciencepub.com
This trend holds for various nucleophilic substitution reactions, including:
Alcoholysis: Reaction with alcohols to form sulfinate esters. mdpi.comresearchgate.net
Aminolysis: Reaction with amines to form sulfinamides. mdpi.comresearchgate.net
Hydrolysis: Reaction with water to form the corresponding sulfinic acid. cdnsciencepub.com
| Substituent (X) on Ar-S(O)Cl | Electronic Effect | Effect on Electrophilicity of Sulfur | Relative Rate of Nucleophilic Substitution |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Increases | Fastest |
| -Cl, -Br | Electron-Withdrawing | Increases | Fast |
| -H | Neutral (Reference) | Reference | Reference |
| -CH₃ | Electron-Donating | Decreases | Slow |
| -OCH₃ | Strongly Electron-Donating (by resonance) | Decreases | Slowest |
Note: The reactivity trends are based on established principles and kinetic data from analogous benzenesulfonyl chlorides. cdnsciencepub.comcdnsciencepub.com
Exploration of Structure-Reactivity Relationships within this compound Derivatives
The quantitative relationship between the structure of a substituted reactant and its reaction rate is effectively described by the Hammett equation: log(k/k₀) = ρσ. wikipedia.org
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
For nucleophilic substitution reactions at the sulfinyl sulfur, the reaction constant (ρ) is positive. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (positive σ) and retarded by electron-donating substituents (negative σ). This occurs because the rate-determining step involves the attack of a nucleophile on the sulfur atom, leading to a transition state with a greater accumulation of negative charge compared to the reactants. Electron-withdrawing groups help to stabilize this developing negative charge. Kinetic studies on the analogous chloride-chloride exchange reaction in arenesulfonyl chlorides found a ρ value of +2.02, clearly indicating that the reaction is facilitated by electron-withdrawing groups. mdpi.comdntb.gov.ua
The electronic influence of a substituent is a combination of two main factors:
Inductive Effect: This effect is transmitted through the sigma bonds. Electronegative atoms like halogens or the nitro group pull electron density from the ring and the sulfinyl group, increasing the sulfur's electrophilicity.
These principles allow for the prediction of reactivity for a given substituted this compound analogue, making it a powerful tool in synthetic planning and mechanistic studies.
| Substituent (at para position) | Hammett Constant (σₚ) | Dominant Electronic Effect(s) | Impact on Reactivity |
|---|---|---|---|
| -OCH₃ | -0.27 | Strong resonance donation, weak inductive withdrawal | Decreases rate |
| -CH₃ | -0.17 | Inductive donation, hyperconjugation | Decreases rate |
| -H | 0.00 | Reference | Reference rate |
| -Cl | +0.23 | Inductive withdrawal, weak resonance donation | Increases rate |
| -Br | +0.23 | Inductive withdrawal, weak resonance donation | Increases rate |
| -NO₂ | +0.78 | Strong inductive and resonance withdrawal | Strongly increases rate |
Note: Hammett constants are established values used to predict electronic effects in aromatic systems. wikipedia.org
Computational and Theoretical Studies on Phenylmethanesulfinyl Chloride and Sulfinyl Chlorides
Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for probing the fundamental properties of molecules. nrel.gov These calculations provide a detailed picture of the electron distribution, the nature of chemical bonds, and the thermodynamic stability of sulfinyl chlorides.
Electronic Structure and Bonding: The electronic structure of sulfinyl chlorides is key to their reactivity. The sulfur atom in the sulfinyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. smolecule.com DFT calculations can quantify this electrophilicity and provide detailed information about the frontier molecular orbitals (HOMO and LUMO) that are crucial in chemical reactions. smolecule.com For instance, studies on related sulfonyl chlorides show that the LUMO is often localized on the sulfur atom, indicating it as the primary site for nucleophilic attack. smolecule.com
Bonding analysis, through methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of the interactions within the molecule. researchgate.netrsc.org These analyses can quantify the ionic and covalent character of bonds, such as the S-Cl and S=O bonds, and identify stabilizing intramolecular interactions. researchgate.netnih.gov While specific data for phenylmethanesulfinyl chloride is not abundant in readily available literature, calculations on analogous sulfonyl chlorides provide valuable comparative data. For example, DFT calculations on arenesulfonyl chlorides have been used to understand the influence of aromatic ring substituents on the geometry and reactivity of the sulfonyl chloride group. mdpi.com
Energetics: Thermodynamic properties such as the enthalpy of formation and Gibbs free energy are critical for understanding the stability of sulfinyl chlorides and the feasibility of their reactions. Quantum chemical methods can calculate these values with a high degree of accuracy. nrel.gov For example, the Gibbs free energy of exchange reactions in sulfonyl chlorides has been calculated to understand the influence of substituents on reaction barriers. mdpi.com In one study, the Gibbs free energy for a chloride exchange reaction involving a para-methyl substituted benzenesulfonyl chloride was calculated to be 0.4 kcal/mol, with a transition state energy of 1.8 kcal/mol, indicating a slight increase in the free energy barrier compared to the unsubstituted compound. mdpi.com Such calculations are vital for predicting reaction outcomes and understanding kinetic versus thermodynamic control. nih.gov
| Compound/System | Computational Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Methyl Sulfinyl Chloride (MSC) - Methanol (B129727) Reaction | DFT | Free Energy Barrier (Neutral Mechanism) | >10 kcal/mol lower with base catalyst | nih.gov |
| 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride | DFT (B3LYP/6-311+G(d,p)) | Electrophilicity Index (ω) | 3.45 eV | smolecule.com |
| 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride | DFT (B3LYP/6-311+G(d,p)) | HOMO Energy | -5.8 eV | smolecule.com |
| Arenesulfonyl Chlorides (Chloride Exchange) | DFT | Hammett ρ-value | +2.02 | mdpi.com |
| p-Methylbenzenesulfonyl Chloride (Chloride Exchange) | DFT | Gibbs Free Energy of Exchange | 0.4 kcal/mol | mdpi.com |
Molecular Dynamics Simulations and Mechanistic Pathway Elucidation
While quantum chemical calculations typically focus on static molecules at equilibrium, molecular dynamics (MD) simulations provide a view of the system's evolution over time. acs.org This is particularly useful for elucidating complex reaction mechanisms, including the role of the solvent and the dynamics of bond-making and bond-breaking processes.
MD simulations can be employed to model reaction pathways and predict the efficiency of chemical transformations. For reactions involving sulfinyl chlorides, computational studies have been instrumental in distinguishing between different possible mechanisms. A DFT study on the reaction of methyl sulfinyl chloride with methanol in the presence of a base considered two primary mechanistic options: an ion-pair mechanism and a neutral mechanism. nih.gov The calculations showed that the neutral mechanism, where the chloride remains bonded to the sulfur until its final displacement, has a lower free energy barrier and is therefore the preferred pathway. nih.gov The study also highlighted that the approach of the alcohol to the sulfur is coupled with a hydrogen transfer in a single concerted transition state. nih.gov
Furthermore, computational models have been developed to explain stereochemical outcomes, such as the dynamic kinetic resolution observed in the synthesis of chiral sulfoxides from sulfinyl chlorides. acs.org A model based on the formation of a pentacoordinated sulfur intermediate was proposed to explain the observed stereoselectivity without invoking the racemization of the starting sulfinyl chloride. acs.org These simulations and mechanistic studies are crucial for designing stereoselective syntheses. acs.org
| Reaction System | Computational Approach | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Base-assisted displacement of chloride in Methyl Sulfinyl Chloride by Methanol | DFT | The neutral mechanism is preferred over the ion-pair mechanism, with a lower free energy barrier. | nih.gov |
| Dynamic Kinetic Resolution of Sulfinyl Chlorides | Modeling (Pentacoordinated Intermediate) | A pentacoordinated sulfur intermediate can explain the observed dynamic kinetic resolution via Berry pseudorotations. | acs.org |
| Solvolysis of Arenesulfonyl Chlorides | Grunwald-Winstein Equation Analysis | Most arenesulfonyl chlorides solvolyze by a common SN2 mechanism. | mdpi.com |
| Hydrolysis of Dimethylcarbamoyl Chloride | Kinetic Studies | Electrophilic assistance from metal ions (e.g., Hg(II), Ag(I)) suggests a reaction favoring ionization. | mdpi.com |
Prediction of Reactivity and Selectivity through Computational Modeling
A significant goal of computational chemistry is to predict the outcome of reactions, including their rate and selectivity, without performing the experiment. wavefun.com For sulfinyl chlorides and related compounds, computational modeling has been successfully applied to predict reactivity and both regioselectivity and enantioselectivity.
Machine learning (ML) models, trained on data from experiments or high-level quantum chemical calculations, are emerging as powerful predictive tools. rsc.org These models can predict reaction outcomes with high accuracy and at a fraction of the computational cost of traditional methods. nih.gov For example, a machine learning approach was used to predict site selectivity in electrophilic aromatic substitution reactions, including sulfonylation, achieving high accuracy on a large dataset of reactions. rsc.org Another study developed an ML model to predict the efficiency of a radical-mediated decarboxylative sulfinamidation, facilitating synthetic planning. rsc.org
Computational models also guide the design of catalysts for selective transformations. nih.gov By calculating the energy barriers for different reaction pathways, chemists can predict which catalyst will favor the desired product. For example, DFT calculations have been used to model transition states to predict reaction pathways in nucleophilic substitutions. The ability to accurately predict selectivity is crucial in fields like drug discovery and materials science, where the synthesis of a specific isomer is often required. rsc.org
| Prediction Goal | Modeling Technique | System/Reaction | Key Result | Reference |
|---|---|---|---|---|
| Site Selectivity | Machine Learning (Random Forest) | Electrophilic Aromatic Substitution (EAS) | Achieved 90% accuracy on an external validation set for predicting the site of substitution. | rsc.org |
| Catalyst Selectivity | Machine Learning (Neural Networks) | Thiol Addition to N-Acyl Imines | Models predicted selectivity with a mean absolute deviation (MAD) of 0.161-0.236 kcal/mol. | nih.gov |
| Reaction Efficiency | Machine Learning | Decarboxylative Sulfinamidation | A predictive model for reaction efficiency was developed based on computationally derived descriptors. | rsc.org |
| Regioselectivity | Computational Modeling (General) | Reactions of sterically hindered sulfonyl chlorides | Identified as a future research direction to predict regioselectivity. | vulcanchem.com |
Advanced Methodological Approaches for Investigating Phenylmethanesulfinyl Chloride
Spectroscopic Characterization Techniques in Mechanistic Studies (e.g., in situ monitoring)
In situ spectroscopic monitoring provides a real-time window into chemical reactions, allowing for the observation of reactant consumption, product formation, and the appearance of transient intermediates without the need for sample quenching. This is particularly valuable for understanding the kinetics and mechanisms of reactions involving reactive species like sulfinyl chlorides.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in a stopped-flow or in-line flow setup, is a powerful tool for mechanistic investigations. nih.govrsc.org For instance, the reaction of a related compound, p-toluenesulfonyl chloride, with alcohols or amines can be monitored by acquiring ¹H NMR spectra at regular intervals. magritek.com Changes in the chemical shifts and integration of signals corresponding to the starting materials and products allow for the determination of reaction kinetics. Diffusion-ordered spectroscopy (DOSY) can further be employed to distinguish between species of different sizes in the reaction mixture, such as starting materials, products, and polymeric byproducts. magritek.com
Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique for in situ monitoring, especially when coupled with stopped-flow instrumentation. hi-techsci.com The progress of a reaction involving a sulfinyl chloride can be followed by monitoring the disappearance of the characteristic S=O stretching frequency of the sulfinyl chloride and the appearance of new bands corresponding to the products.
Kinetic data for the reaction of a sulfonyl chloride, which serves as a structural analog, with α-hydroxy acids have been determined using conductometric methods, which monitor the change in electrical conductivity of the solution as ionic species are formed. allresearchjournal.com A representative set of kinetic data for the reaction of p-toluenesulfonyl chloride with glycolic acid in the presence of pyridine (B92270) is presented in Table 1.
Table 1: Second-Order Rate Constants for the Reaction of p-Toluenesulfonyl Chloride with Glycolic Acid and Pyridine in Acetonitrile This table is interactive. You can sort and filter the data.
| Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) |
|---|---|
| 20 | 0.0025 |
| 30 | 0.0048 |
| 40 | 0.0091 |
Data sourced from a kinetic study on p-toluenesulfonyl chloride. allresearchjournal.com
Chromatographic and Separation Techniques for Reaction Analysis and Product Isolation
Chromatographic techniques are indispensable for both the qualitative and quantitative analysis of reaction mixtures and for the isolation and purification of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net A reversed-phase HPLC method can be developed to separate the starting phenylmethanesulfinyl chloride from its reaction products, such as sulfoxides or sulfinate esters. sielc.com The choice of stationary phase, mobile phase composition, and detector (e.g., UV-Vis or mass spectrometry) is crucial for achieving optimal separation and detection. Table 2 provides an example of HPLC conditions that could be adapted for the analysis of reactions involving an arylsulfonyl chloride.
Table 2: Representative HPLC Method for the Separation of an Arylsulfonyl Chloride and Related Compounds This table is interactive. You can sort and filter the data.
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Based on a method for benzenesulfonyl chloride derivatives. sielc.com
GC, often coupled with a mass spectrometer (GC-MS), is a high-resolution technique ideal for the analysis of volatile and thermally stable compounds. For reactive compounds like sulfinyl chlorides, derivatization may be necessary to improve their thermal stability and chromatographic behavior. chromforum.org For example, reaction with an alcohol can convert the sulfinyl chloride to a more stable sulfinate ester, which can then be readily analyzed by GC.
Mass Spectrometry for Elucidating Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of molecules. It is particularly powerful for identifying reaction products and, under certain conditions, for detecting and characterizing transient reaction intermediates.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that allow for the analysis of molecules directly from the solution phase, making them well-suited for coupling with liquid chromatography (LC-MS). ESI-MS can be used to detect charged intermediates in a reaction mixture. For reactions involving this compound, it is conceivable that under appropriate conditions, charged intermediates such as sulfinyl cations could be detected. iucr.org The study of sulfinyl cations in the gas phase has demonstrated their stability and accessibility, providing a basis for their potential observation in solution-phase reactions. iucr.org Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that can aid in their identification. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is used to identify the products of reactions, particularly after derivatization. The fragmentation patterns observed in the mass spectra can provide valuable structural information. For example, the thermolysis products of this compound could be analyzed by GC-MS to understand its decomposition pathways.
X-ray Crystallography for Structural and Stereochemical Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and stereochemistry. While this compound itself is not readily crystallized, its derivatives, such as sulfoxides and sulfinate esters, can often be obtained in crystalline form.
The reaction of this compound with a chiral alcohol, such as (-)-menthol, can lead to the formation of diastereomeric sulfinate esters. These diastereomers can be separated by chromatography and their absolute configurations determined by X-ray crystallography. This approach is fundamental to the Andersen method of asymmetric sulfoxide (B87167) synthesis. A classic example is the determination of the crystal structure of (-)-menthyl (S)-p-toluenesulfinate. thieme-connect.de The crystallographic data for this key intermediate are presented in Table 3.
Table 3: Crystallographic Data for (-)-Menthyl (S)-p-toluenesulfinate This table is interactive. You can sort and filter the data.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₆O₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.028 |
| b (Å) | 27.258 |
| c (Å) | 5.618 |
| Volume (ų) | 1688.9 |
Data for a closely related and widely studied sulfinate ester. thieme-connect.denih.gov
Furthermore, the stereochemistry of the subsequent reaction of the separated sulfinate ester with a Grignard or organolithium reagent to form a chiral sulfoxide can be confirmed by X-ray analysis of the resulting sulfoxide. The crystal structure of (+)-methyl p-tolyl sulfoxide, a product of such a reaction, has been determined, confirming the inversion of configuration at the sulfur atom during the nucleophilic substitution. iucr.orgaip.orgaip.org The crystallographic data for this chiral sulfoxide are summarized in Table 4.
Table 4: Crystallographic Data for (+)-Methyl p-tolyl Sulfoxide This table is interactive. You can sort and filter the data.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀OS |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.826 |
| b (Å) | 8.621 |
| c (Å) | 16.435 |
| Volume (ų) | 824.2 |
Data for a key chiral sulfoxide derivative. iucr.org
Future Research Directions and Unresolved Challenges in Phenylmethanesulfinyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Phenylmethanesulfinyl Chloride
A primary challenge in the broader use of sulfinyl chlorides, including this compound, is their synthesis, which often relies on traditional methods involving harsh or hazardous reagents like thionyl chloride. nih.gov These processes can have significant environmental drawbacks and operational safety concerns. nih.govrsc.org Consequently, a major direction for future research is the development of greener, safer, and more efficient synthetic protocols.
Emerging technologies in chemical synthesis offer promising avenues. Photocatalysis, which utilizes visible light to drive chemical reactions, represents a particularly attractive strategy. nih.govresearchgate.net Research on analogous sulfonyl chlorides has demonstrated that light-mediated processes can generate radical intermediates under mild conditions, opening the door to new synthetic pathways. nih.govresearchgate.net For instance, photocatalytic systems using semiconductor materials like potassium poly(heptazine imide) (K-PHI) have been used to synthesize sulfonyl chlorides from various thio-precursors by tuning the wavelength of incident light to control selectivity. nih.govresearchgate.netacs.org Adapting these principles to the targeted synthesis of this compound from precursors like phenylmethanethiol or its disulfide would be a significant step toward sustainability.
Another frontier is the application of electrochemistry. Electrochemical methods can replace chemical oxidants and reductants with electricity, minimizing waste and often allowing for reactions under mild conditions. rsc.org The successful synthesis of sulfonyl fluorides via electrochemical oxidative coupling of thiols and potassium fluoride (B91410) showcases the potential of this approach for S-X bond formation. acs.org Exploring the electrochemical oxidation of phenylmethanethiol in the presence of a chloride source could provide a direct and controlled route to this compound.
Furthermore, continuous flow chemistry offers a solution to the safety and scalability challenges associated with exothermic reactions and unstable intermediates. rsc.orgrsc.org The synthesis of sulfonyl chlorides has been successfully translated to flow reactors, which provide superior control over temperature, mixing, and reaction time, thereby improving safety and yield. rsc.orgrsc.orgresearchgate.net Developing a continuous flow process for this compound would not only enhance safety but also facilitate its on-demand generation for immediate use in subsequent reactions, mitigating issues related to its hydrolytic instability.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Challenge |
| Photocatalysis | Utilizes light as a traceless reagent; enables mild reaction conditions; potential for novel reactivity. nih.gov | Developing selective catalysts and conditions for the sulfinyl chloride oxidation state. |
| Electrochemistry | Avoids chemical oxidants; high atom economy; precise control over reaction potential. rsc.orgacs.org | Identifying suitable electrode materials and electrolytes; preventing over-oxidation to the sulfonyl chloride. |
| Flow Chemistry | Enhanced safety for exothermic processes; improved control over reaction parameters; enables use of unstable intermediates. rsc.orgrsc.org | Optimization of reactor design and reaction conditions for efficient conversion and throughput. |
Exploration of Undiscovered Reactivity Modes and Catalytic Systems for Sulfinyl Chlorides
This compound is primarily known as an electrophilic source of the phenylmethanesulfinyl group. However, its full reactive potential is likely underexplored. Future research should focus on uncovering novel reaction pathways through the use of innovative catalytic systems. While sulfonyl chlorides have been extensively studied as precursors for sulfonyl radicals under photocatalytic conditions, the analogous generation and application of sulfinyl radicals from sulfinyl chlorides is a less developed area that holds significant promise for new bond formations. researchgate.net
The development of new catalytic systems is paramount. While transition metals are often used, the field of organocatalysis, which uses small organic molecules to catalyze reactions, presents a powerful alternative. researchgate.net Organocatalysis could enable new types of asymmetric transformations involving this compound, leading to chiral sulfoxides and other valuable molecules with high enantioselectivity. researchgate.net
Moreover, the interaction of sulfinyl chlorides with various unsaturated compounds like alkenes, alkynes, and imines warrants deeper investigation. cdnsciencepub.commagtech.com.cn Mechanistic studies, both experimental and computational, are needed to understand the factors that govern the outcomes of these reactions, such as addition versus substitution. For example, theoretical studies on the addition of sulfenyl chlorides to alkenes have been used to probe whether the reaction proceeds through an episulfonium ion intermediate or a concerted transition state, providing insights that could be extended to sulfinyl chloride reactivity. lmaleidykla.lt Unraveling these mechanistic details will be key to designing new catalytic systems that can steer reactions toward desired products with high selectivity.
Expansion of Synthetic Utility in Complex Molecule Synthesis and Stereocontrol
The sulfinyl group is a cornerstone of asymmetric synthesis, often employed as a powerful chiral auxiliary to control the stereochemical outcome of reactions. acs.org Chiral sulfinamides, which are readily prepared from sulfinyl chlorides, are crucial intermediates in the asymmetric synthesis of amines. nih.govresearchgate.net A significant future direction is to expand the application of this compound in the stereocontrolled synthesis of increasingly complex molecular architectures.
One of the unresolved challenges is achieving high levels of remote stereocontrol, where the chiral sulfinyl group dictates the stereochemistry at a distant reaction center. This remains a difficult task that requires a deeper understanding of the conformational properties of sulfinyl-containing intermediates and transition states. The development of novel reactions that leverage the unique stereoelectronic properties of the sulfinyl group will be essential.
Furthermore, applying these stereocontrolling strategies in the late-stage functionalization of complex molecules, such as natural products or drug candidates, is a highly desirable goal. nih.gov This requires methodologies that are not only highly selective but also tolerant of a wide range of functional groups. The inherent reactivity of the sulfinyl chloride group presents both an opportunity and a challenge in this context, as reactions must be chemoselective to avoid unwanted side reactions with other sensitive functionalities in the substrate.
Advanced Computational Modeling for Predictive and Design-Oriented Research
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, advanced computational modeling represents a critical area for future research that can accelerate discovery and resolve mechanistic ambiguities. Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into reaction mechanisms, transition state geometries, and the factors governing selectivity.
Theoretical studies have already been applied to understand nucleophilic substitution at the sulfur atom in simple sulfinyl derivatives, revealing that many reactions proceed through an addition-elimination mechanism via a tetracoordinate sulfur intermediate. acs.org Similar studies on the reaction of this compound with various nucleophiles could predict its reactivity and guide the rational design of experiments. Computational analysis can also elucidate the noncovalent interactions that influence the structure and stability of sulfonyl and sulfinyl compounds, which is crucial for designing new catalysts and chiral auxiliaries. nih.gov
A major unresolved challenge is the accurate prediction of enantioselectivity in asymmetric reactions. Modeling the subtle energy differences between diastereomeric transition states requires high-level computational methods and careful consideration of solvent effects and weak interactions. Future research should focus on developing robust computational protocols that can reliably predict the stereochemical outcomes of reactions involving this compound. Such predictive power would enable the in silico design of new chiral ligands, catalysts, and substrates, significantly streamlining the development of novel stereoselective transformations.
Integration with Emerging Fields in Chemical Science and Technology
The unique properties of the sulfinyl group position this compound as a valuable building block for integration into emerging, interdisciplinary fields beyond traditional organic synthesis.
In materials science , sulfur-rich polymers are gaining attention for their unique optical, electrochemical, and thermal properties. A novel polymerization technique known as inverse vulcanization uses elemental sulfur as a monomer. chemistryviews.org Recently, sulfenyl chlorides have been introduced as alternative, highly reactive sulfur monomers that expand the scope of this polymerization and allow for lower reaction temperatures. chemistryviews.org Exploring the use of this compound in such polymerization reactions could lead to new functional materials with tailored properties. Additionally, the related sulfonyl chlorides have been used for the postsynthetic modification of metal-organic frameworks (MOFs), suggesting that sulfinyl chlorides could also be employed to introduce new functionalities onto porous materials. rsc.org
Q & A
Q. How can researchers address inconsistencies in reported reaction yields when using this compound under varying conditions?
- Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, temperature, catalyst presence) using design-of-experiments (DoE) frameworks is recommended. For example, a fractional factorial design can identify critical factors affecting yield. Replicate experiments under controlled conditions and statistical tools (e.g., ANOVA) help distinguish experimental noise from true mechanistic variations .
Q. What strategies resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Kinetic isotope effects (KIE) and computational modeling (DFT) can differentiate between concerted and stepwise pathways. Isotopic labeling (e.g., ¹⁸O in S=O) tracks oxygen transfer in intermediates. Cross-referencing with analogous sulfinyl chlorides (e.g., p-toluenesulfinyl chloride) provides mechanistic parallels, but steric/electronic differences must be accounted for .
Q. How should researchers design stability studies for this compound in different solvents?
- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Use HPLC to quantify degradation products (e.g., hydrolysis to sulfinic acids). Stability-indicating methods (e.g., UV-Vis spectroscopy) monitor absorbance changes at λ_max ~260 nm. Solvents with low water content (e.g., dried DMF) and inert atmospheres (N₂/Ar) are prioritized .
Q. What methodologies are recommended for analyzing the kinetic parameters of reactions involving this compound?
- Methodological Answer : Use stopped-flow spectroscopy or in-situ IR to capture rapid reaction kinetics. Pseudo-first-order conditions simplify rate calculations. Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡). For complex systems, global kinetic fitting software (e.g., Kintek Explorer) models multi-step mechanisms .
Data Analysis and Reporting Guidelines
Q. How should researchers systematically review conflicting literature data on this compound’s reactivity?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025), extract data into standardized tables (see example below), and assess bias via Cochrane risk-of-tool frameworks. Meta-analyses reconcile yield discrepancies by normalizing reaction conditions (e.g., solvent, catalyst load) .
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store under inert gas (Ar) at −20°C to prevent moisture ingress. Spill cleanup requires neutralization with sodium bicarbonate. Toxicity data for analogous sulfinyl chlorides (e.g., p-toluenesulfonyl chloride) suggest acute irritancy; emergency protocols should include eye flushing and ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
